molecular formula C12H19NO2 B1622257 3,4-Dipropoxyaniline CAS No. 88513-99-9

3,4-Dipropoxyaniline

Cat. No.: B1622257
CAS No.: 88513-99-9
M. Wt: 209.28 g/mol
InChI Key: VHXRZNPBQPRFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dipropoxyaniline: is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is characterized by the presence of two propoxy groups attached to the benzene ring at the 3 and 4 positions, and an amino group at the 1 position. This compound is used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dipropoxyaniline can be synthesized through the alkylation of 3,4-dihydroxyaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dipropoxyaniline can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3,4-Dipropoxyaniline is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of pharmaceuticals.

    Industry: In the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3,4-dipropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The propoxy groups and the amino group play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dimethoxyaniline: Similar structure but with methoxy groups instead of propoxy groups.

    3,4-Diethoxyaniline: Similar structure but with ethoxy groups instead of propoxy groups.

    3,4-Dibutoxyaniline: Similar structure but with butoxy groups instead of propoxy groups.

Uniqueness: 3,4-Dipropoxyaniline is unique due to its specific propoxy groups, which confer distinct chemical and physical properties compared to its analogs. These properties can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3,4-dipropoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-7-14-11-6-5-10(13)9-12(11)15-8-4-2/h5-6,9H,3-4,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXRZNPBQPRFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368606
Record name Benzenamine, 3,4-dipropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88513-99-9
Record name Benzenamine, 3,4-dipropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dipropoxyaniline
Reactant of Route 2
3,4-Dipropoxyaniline
Reactant of Route 3
Reactant of Route 3
3,4-Dipropoxyaniline
Reactant of Route 4
Reactant of Route 4
3,4-Dipropoxyaniline
Reactant of Route 5
3,4-Dipropoxyaniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,4-Dipropoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.